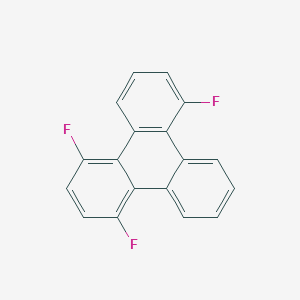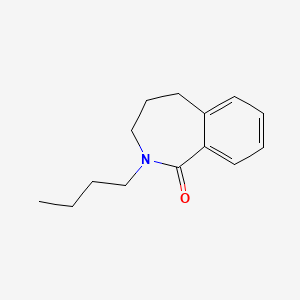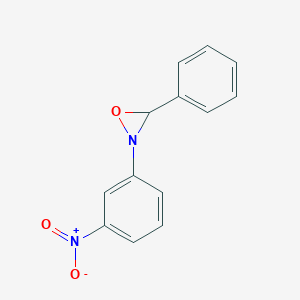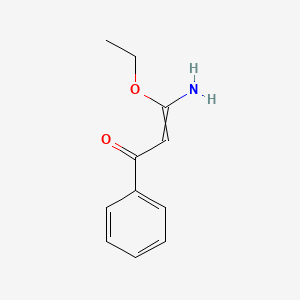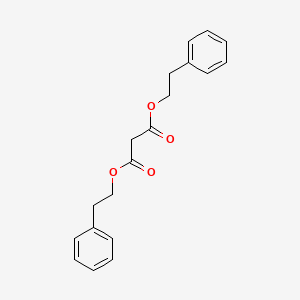
Bis(2-phenylethyl) propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-phenylethyl) propanedioate: is an organic compound that belongs to the class of esters It is characterized by the presence of two phenylethyl groups attached to a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-phenylethyl) propanedioate typically involves the esterification of propanedioic acid with 2-phenylethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
Propanedioic acid+2×2-phenylethanol→Bis(2-phenylethyl) propanedioate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-phenylethyl) propanedioate can undergo oxidation reactions, particularly at the benzylic positions of the phenylethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester functional groups in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethyl groups can participate in nucleophilic substitution reactions, especially at the benzylic positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones at the benzylic positions
Reduction: Formation of bis(2-phenylethyl) propanediol
Substitution: Formation of brominated derivatives at the benzylic positions
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-phenylethyl) propanedioate is used as an intermediate in organic synthesis
Biology and Medicine: Research has explored the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial, antioxidant, and anticancer properties, making them of interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ester functional groups contribute to the formation of cross-linked polymer networks, enhancing the mechanical properties of the resulting materials.
Wirkmechanismus
The mechanism of action of bis(2-phenylethyl) propanedioate in biological systems involves its interaction with cellular targets. The phenylethyl groups can interact with hydrophobic pockets in proteins, potentially modulating their activity. Additionally, the ester functional groups may undergo hydrolysis, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Bis(2-phenylethyl) malonate: Similar structure with malonate instead of propanedioate
Bis(2-phenylethyl) succinate: Similar structure with succinate instead of propanedioate
Bis(2-phenylethyl) oxalate: Similar structure with oxalate instead of propanedioate
Uniqueness: Bis(2-phenylethyl) propanedioate is unique due to the presence of the propanedioate moiety, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in synthesis and materials science .
Eigenschaften
CAS-Nummer |
92778-42-2 |
|---|---|
Molekularformel |
C19H20O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
bis(2-phenylethyl) propanedioate |
InChI |
InChI=1S/C19H20O4/c20-18(22-13-11-16-7-3-1-4-8-16)15-19(21)23-14-12-17-9-5-2-6-10-17/h1-10H,11-15H2 |
InChI-Schlüssel |
MEYCZPKWKIUMEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOC(=O)CC(=O)OCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


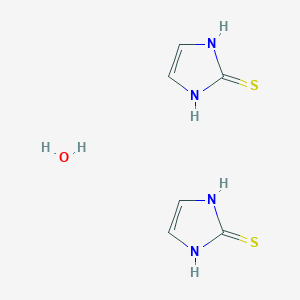
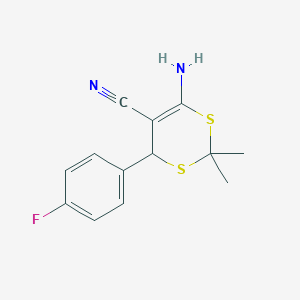

![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)

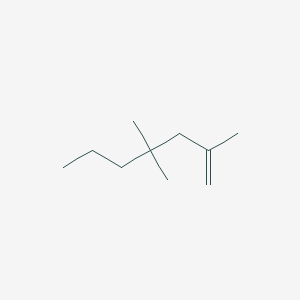
![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
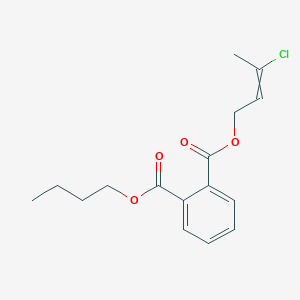
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)
